Methyl 2-hydroxypropanimidate;hydrochloride

Description

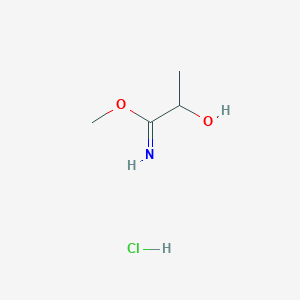

Methyl 2-hydroxypropanimidate hydrochloride is an imidate ester hydrochloride with the molecular formula C₄H₈ClNO₂ (molecular weight: 137.56 g/mol). This compound features a hydroxyl group (-OH) and a methyl ester (-OCH₃) attached to a propanimidate backbone, stabilized as a hydrochloride salt. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amidines or other nitrogen-containing compounds. Its structural flexibility and reactivity make it valuable in pharmaceutical and agrochemical research .

Properties

CAS No. |

61379-61-1 |

|---|---|

Molecular Formula |

C4H10ClNO2 |

Molecular Weight |

139.58 g/mol |

IUPAC Name |

methyl 2-hydroxypropanimidate;hydrochloride |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(6)4(5)7-2;/h3,5-6H,1-2H3;1H |

InChI Key |

UNPNYSZUWLAXRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=N)OC)O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-hydroxypropanimidoate Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol

- Applications: Similar use as a synthetic intermediate, but the ethyl variant may exhibit different reaction kinetics due to steric effects .

Methyl Valerimidate Hydrochloride

- Molecular Formula: C₆H₁₂ClNO

- Molecular Weight : 149.62 g/mol

- Key Differences :

Procainamide Hydrochloride

- Molecular Formula : C₁₃H₂₁N₃O·HCl

- Molecular Weight : 271.8 g/mol

- Key Differences :

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Hydrochloride Salts

Key Findings:

- Solubility Trends : Methyl/ethyl imidates exhibit lower water solubility compared to amide-based hydrochlorides (e.g., procainamide) due to reduced polarity.

- Reactivity : Imidate esters are more reactive toward nucleophiles (e.g., amines) than amides, making them preferable for amidine synthesis .

- Pharmacological Activity : Procainamide and prilocaine hydrochlorides () have well-established therapeutic uses, whereas imidate derivatives are primarily research tools .

Nomenclature Challenges

Per IUPAC guidelines (), compounds like methyl 2-hydroxypropanimidate HCl may have multiple systematic names (e.g., "methyl 2-hydroxypropanimidate" vs. "methyl β-hydroxypropionimidate"), leading to indexing discrepancies. This complicates literature searches and necessitates CAS RN verification (e.g., 299397-11-8 for the ethyl analog) .

Q & A

Q. What are the critical parameters for optimizing the synthesis of methyl 2-hydroxypropanimidate hydrochloride?

The synthesis requires precise control of temperature (typically 0–5°C for intermediate steps), pH adjustments (e.g., maintaining a weakly acidic environment to stabilize intermediates), and reaction time (24–48 hours for complete conversion). Characterization via HPLC and NMR is essential to confirm purity (>95%) and structural integrity. Hydrochloride salt formation is achieved by treating the free base with HCl gas or concentrated HCl under anhydrous conditions .

Q. How can researchers assess the stability of methyl 2-hydroxypropanimidate hydrochloride in aqueous solutions?

Stability studies should include:

- pH-dependent degradation assays : Test solubility and decomposition rates across physiological pH (6.8–7.4) using UV-Vis spectroscopy.

- Long-term storage analysis : Monitor compound integrity at −20°C, 4°C, and room temperature via LC-MS over 6–12 months. Hydrochloride salts generally exhibit enhanced stability in polar solvents compared to free bases, but hydrolytic degradation at high pH (>8) is common .

Q. What analytical methods are recommended for quantifying impurities in methyl 2-hydroxypropanimidate hydrochloride?

- Reverse-phase HPLC with a C18 column and UV detection at 220–254 nm.

- Mass spectrometry (ESI-MS) for identifying byproducts like unreacted starting materials or oxidation derivatives.

- Karl Fischer titration to measure residual moisture, which can affect hydrochloride salt stability .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity profiles of methyl 2-hydroxypropanimidate hydrochloride?

Discrepancies in toxicity data (e.g., LD₅₀ values) often arise from differences in:

- Test models : Compare in vitro (e.g., hepatocyte viability assays) and in vivo (rodent studies) results.

- Dosage regimens : Acute vs. chronic exposure studies may yield conflicting outcomes.

- Impurity profiles : Trace contaminants (e.g., residual solvents) can skew toxicity assessments. Validate purity via orthogonal methods (HPLC, NMR) before biological testing .

Q. What experimental strategies can elucidate the reaction mechanisms of methyl 2-hydroxypropanimidate hydrochloride in nucleophilic substitution reactions?

- Kinetic isotope effects (KIE) : Replace labile hydrogens with deuterium to study rate-determining steps.

- Computational modeling : Use DFT calculations to map transition states and identify electron-deficient sites.

- Trapping intermediates : Employ low-temperature NMR to isolate and characterize reactive intermediates like imidate esters .

Q. How can researchers design experiments to evaluate the compound’s role in modulating enzyme activity?

- Enzyme inhibition assays : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates.

- Isothermal titration calorimetry (ITC) : Measure binding affinity and stoichiometry.

- X-ray crystallography : Resolve 3D structures of enzyme-inhibitor complexes to identify key interactions (e.g., hydrogen bonding with the hydroxypropanimidate group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.